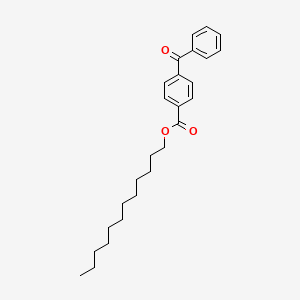
1,1-Dichloroheptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-heptan-2-one is an organic compound with the molecular formula C7H12Cl2O It is a chlorinated ketone, characterized by the presence of two chlorine atoms attached to the first carbon and a ketone functional group on the second carbon of a heptane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dichloro-heptan-2-one can be synthesized through the chlorination of heptan-2-one. The process typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction proceeds via the formation of a chloronium ion intermediate, which subsequently reacts with the ketone to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1-dichloro-heptan-2-one may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity 1,1-dichloro-heptan-2-one.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dichloro-heptan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted heptan-2-one derivatives.
Reduction: Formation of 1,1-dichloro-heptan-2-ol.
Oxidation: Formation of 1,1-dichloro-heptanoic acid.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-heptan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 1,1-dichloro-heptan-2-one involves its interaction with nucleophiles and electrophiles. The presence of the electron-withdrawing chlorine atoms makes the carbonyl carbon more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic substrate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dichloro-2-propanone: A smaller analog with similar reactivity but different physical properties.
1,1-Dichloro-3-pentanone: Another analog with a different chain length, affecting its reactivity and applications.
1,1,2-Trichloroethane: A related compound with an additional chlorine atom, leading to different chemical behavior.
Uniqueness
1,1-Dichloro-heptan-2-one is unique due to its specific chain length and the positioning of the chlorine atoms and ketone group. This structure imparts distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C7H12Cl2O |
|---|---|
Molekulargewicht |
183.07 g/mol |
IUPAC-Name |
1,1-dichloroheptan-2-one |
InChI |
InChI=1S/C7H12Cl2O/c1-2-3-4-5-6(10)7(8)9/h7H,2-5H2,1H3 |
InChI-Schlüssel |
UWYGITCZPYFBJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Oxo-7-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14633777.png)
![2,2'-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline)](/img/structure/B14633791.png)
![2,3-Diphenyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14633795.png)
![1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14633796.png)

![(Chloromethyl)(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14633827.png)
![Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl-](/img/structure/B14633832.png)





